molecular formula C15H14ClNO4S B15228404 (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

Cat. No.: B15228404
M. Wt: 339.8 g/mol
InChI Key: KEQKJKJZWCBCFD-LBPRGKRZSA-N
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Description

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a chiral small molecule characterized by a pyrrolidine ring substituted at the 1-position with a sulfonyl group linked to an 8-chloronaphthalene moiety.

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

(2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1

InChI Key

KEQKJKJZWCBCFD-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of naphthalene is followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of reactions involving carboxylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Reaction Mechanism Insights

Cyclization Mechanism :
The cyclization step involves the formation of a formic mixed anhydride or alkyl formate intermediate, which undergoes intramolecular nucleophilic attack to form the pyrrolidine ring . The strong base removes α-hydrogen atoms, enabling ring closure .

Alkylation Considerations :
Alkylation of intermediates must avoid racemization. For chiral centers, protecting groups or precise reaction conditions (e.g., phase-transfer catalysts) are critical to preserve stereochemistry .

Potential Chemical Transformations

Reactivity of Functional Groups :

  • Sulfonamide Group :

    • Oxidation : May yield sulfonic acids or ketones under oxidative conditions (e.g., KMnO₄).

    • Substitution : Amenable to nucleophilic aromatic substitution if activated.

  • Carboxylic Acid :

    • Esterification : Reaction with alcohols to form esters.

    • Amidation : Conversion to amides using coupling agents.

Catalytic Hydrogenation :
Hydrogenation of double bonds in intermediates (e.g., compound E in ) can lead to racemization unless stereochemical control is maintained. The patent highlights that catalytic hydrogenation of enantiomerically pure intermediates yields cis isomers without racemization .

Reaction Optimization Strategies

  • Automated Reactors : Used for industrial-scale synthesis to ensure consistency and high throughput.

  • Continuous Flow Processes : Enable precise temperature and solvent control, improving yield and purity.

  • Catalyst Selection : Ionic liquids (e.g., L-pyrrolidine-2-carboxylic acid sulfate) can accelerate reactions under solvent-free conditions, as seen in multicomponent reactions .

Scientific Research Applications

Based on the search results, here's what can be gathered about the compound (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid:

Basic Information:

  • CAS Number: 1008934-47-1
  • It is classified as an amino acid derivative .
  • Molecular Formula: C15H14ClNO4S
  • Molecular Weight: 339.79

Synonyms:

  • 1-[(8-chloro-1-naphthyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Potential Applications:

  • The related compound "8018-6460 Screening compound: 1-[(8-chloro-1-naphthyl)sulfonyl]-2-pyrrolidinecarboxylic acid" is included in screening libraries for:
    • Anti-inflammatory compounds
    • Antiviral compounds
    • New Agro compounds
  • It is also included in a 1.7M stock database and may have applications related to:
    • The immune system
    • Antiviral treatments
    • Infections
    • Agriculture

Chemical and Physical Properties (related compound 8018-6460):

  • Hydrogen Bond Acceptors Count: 8.00
  • Hydrogen Bond Donors Count: 1.00
  • Rotatable Bond Count: 3.00
  • Number of Nitrogen and Oxygen Atoms: 5
  • Partition Coefficient, logP: 2.310
  • Distribution Coefficient, logD: -1.422
  • Water Solubility, LogSw: -2.64
  • Polar Surface Area: 60.923
  • Acid Dissociation Constant (pKa): 3.67
  • Base Dissociation Constant (pKb): -7.03
  • Number of Chiral Centers: 1.00
  • Percent sp3 carbon bonding: 26.67

Availability:

  • The related compound 8018-6460 is available from 1 mg .
  • Formats include glass vials and 96-tube racks .

Mechanism of Action

The mechanism of action of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules from the provided evidence:

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
  • Core Structure : Pyrimidine (6-membered aromatic ring with two nitrogen atoms) vs. pyrrolidine (5-membered saturated ring).
  • Substituents : Chloro and methyl groups at positions 2 and 6, respectively, with a carboxylic acid at position 4.
  • Key Differences :
    • The pyrimidine core introduces aromaticity and rigidity, contrasting with the flexible pyrrolidine in the target compound.
    • Lack of sulfonyl or naphthalene groups reduces lipophilicity compared to the target compound.
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic Acid ()
  • Core Structure : Pyrrolidine (identical to the target compound).
  • Substituents : Methoxyacetyl group at the 1-position instead of the sulfonyl-naphthalene moiety.
  • Key Differences :
    • The methoxyacetyl group is smaller and less hydrophobic than the chloronaphthalene-sulfonyl group.
    • The absence of aromatic systems may reduce π-π stacking interactions in biological targets compared to the target compound.

Physicochemical and Hazard Profiles

Compound Core Structure Substituents Molecular Weight (g/mol) Hazard Class
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid Pyrrolidine 8-Chloronaphthalen-1-yl-sulfonyl Not provided Not available
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine 2-Chloro, 6-methyl Not provided Not specified
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid () Pyrrolidine 2-Methoxyacetyl 187.19 IRRITANT

Notes:

  • The target compound’s chloronaphthalene-sulfonyl group likely increases molecular weight and lipophilicity relative to the methoxyacetyl analog.
  • The irritant hazard of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid suggests that substituent chemistry significantly impacts safety profiles .

Research Findings and Limitations

  • Data Gaps : Specific data on the target compound’s synthesis, bioactivity, and toxicity are absent in the provided evidence, limiting direct comparisons.
  • Safety Considerations : The irritant classification of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid underscores the need for hazard assessments of sulfonyl-naphthalene derivatives .

Q & A

Q. What are the optimal synthetic routes for (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of the pyrrolidine-carboxylic acid core with 8-chloronaphthalene-1-sulfonyl chloride. Key steps include:

  • Sulfonation : React (S)-pyrrolidine-2-carboxylic acid with 8-chloronaphthalene-1-sulfonyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Yield Optimization : Vary reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) to maximize yield (>75%) .

Q. What analytical techniques are recommended for confirming structural integrity and enantiomeric purity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., ORTEP diagrams) .
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to verify enantiomeric excess (>98%) .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for sulfonyl group signals (e.g., δ 7.5–8.3 ppm for naphthalene protons) and pyrrolidine ring conformation .

Q. How can chlorinated byproducts be effectively removed during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted sulfonyl chloride or mono-chlorinated impurities .
  • Ion-Exchange Resins : Treat crude product with Amberlyst® A26 (OH⁻ form) to remove acidic byproducts .

Advanced Research Questions

Q. How can non-covalent interactions in the crystal structure inform physicochemical behavior?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer software. For this compound, sulfonyl oxygen atoms show strong hydrogen bonding (dnorm_{norm} = 1.8–2.2 Å), influencing solubility and stability .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .

Q. What computational strategies model the sulfonyl group’s electronic effects on the pyrrolidine ring?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p) level) to visualize electron-withdrawing effects of the sulfonyl group, which rigidifies the pyrrolidine ring (torsion angle Δ = 15–20°) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to predict conformational flexibility under biological conditions .

Q. How should discrepancies between theoretical and experimental solubility profiles be addressed?

Methodological Answer:

  • Hansen Solubility Parameters : Compare predicted (δD_D = 18.5, δP_P = 8.2, δH_H = 6.1) with experimental data via gravimetric analysis in 10 solvents. Adjust parameters using partial least squares (PLS) regression .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What mechanistic insights arise from comparing this compound with non-chlorinated analogs?

Methodological Answer:

  • Catalytic Activity Studies : Replace the 8-chloro group with hydrogen or methyl. Use kinetic assays (e.g., enzyme inhibition) to quantify steric/electronic effects (IC50_{50} differences >10-fold) .
  • Structural Comparisons : Overlay X-ray structures of analogs to identify key differences in active-site binding (RMSD <0.5 Å) .

Q. How do pH conditions affect stability, and what methods monitor degradation?

Methodological Answer:

  • Forced Degradation Studies : Expose compound to pH 1–13 buffers (37°C, 24 hrs). Monitor by UPLC-PDA (C18 column, 0.1% formic acid/acetonitrile) to detect hydrolysis products (e.g., free pyrrolidine-carboxylic acid at pH >10) .
  • Kinetic Modeling : Calculate degradation rate constants (k = 0.02 h1^{-1} at pH 7.4) to predict shelf-life .

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